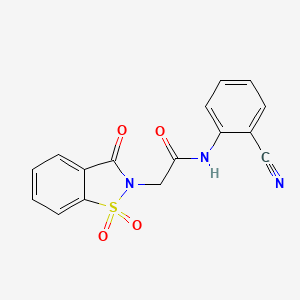

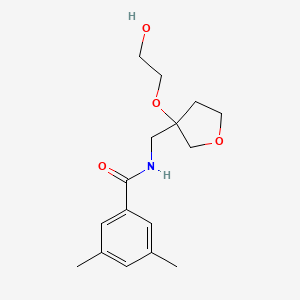

![molecular formula C19H13F2N3O B2485262 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-94-8](/img/structure/B2485262.png)

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluoro-containing pyrazolo and pyrazin derivatives involves several key steps, including cyclization reactions and substitutions. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized using a method that involves the reaction of previously synthesized benzamides of pyrazole-4-carboxylic acid undergoing high-temperature cyclization to form substituted derivatives (Eleev, Kutkin, & Zhidkov, 2015). Similarly, other studies have reported the synthesis of related compounds, like 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives, through cyclization reactions (Xiao, Li, Meng, & Shi, 2008).

Molecular Structure Analysis

Structural characterization of these compounds typically involves techniques such as single crystal X-ray diffraction, which provides detailed insights into their molecular geometry. An example is the isostructural analysis of fluorophenyl-substituted pyrazol derivatives, revealing that the molecules are essentially planar apart from certain substituents, indicating a complex molecular geometry that could influence their biological activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclizations and nucleophilic substitutions, which are fundamental for their synthesis and functionalization. The chemical properties are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the molecules. For example, the synthesis of novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrates the role of fluorine in enhancing antibacterial activity against specific strains (Gadakh, Pandit, Rindhe, & Karale, 2010).

Aplicaciones Científicas De Investigación

Electrochemical Properties

A study by Costea, Fafilek, and Kronberger (2014) investigates the electrochemical properties of fluorinated hydrazino-pyrazoles, providing insights into the oxidation mechanisms of related compounds. This research points to potential applications in environmentally sustainable methods for obtaining compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Costea, Fafilek, & Kronberger, 2014).

Synthesis of Novel Derivatives

Xiao, Li, Meng, and Shi (2008) describe the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work demonstrates the versatility in synthesizing derivatives related to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Xiao, Li, Meng, & Shi, 2008).

Bioactivity Studies

Gul et al. (2016) conducted a study synthesizing benzenesulfonamides and testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study's findings contribute to understanding the bioactivity of similar compounds to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Gul et al., 2016).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) explores novel fluoro substituted benzo[b]pyran derivatives, indicating potential applications in anti-lung cancer activities, which could be relevant for similar compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Hammam et al., 2005).

Cytotoxicity of Derivatives

Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the cytotoxic potential of related compounds (Hassan, Hafez, & Osman, 2014).

GPR39 Agonists Discovery

Sato, Huang, Kroeze, and Roth (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of small-molecule-induced activation of GPR39, which could be relevant for the pharmacological profiling of similar compounds (Sato, Huang, Kroeze, & Roth, 2016).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O/c20-15-6-4-14(5-7-15)17-11-18-19(25)23(8-9-24(18)22-17)12-13-2-1-3-16(21)10-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCSERMPFYTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

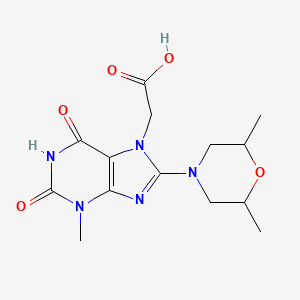

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

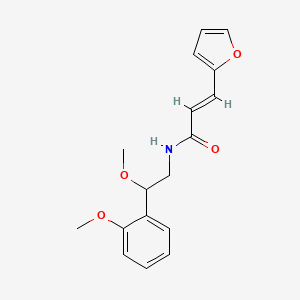

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

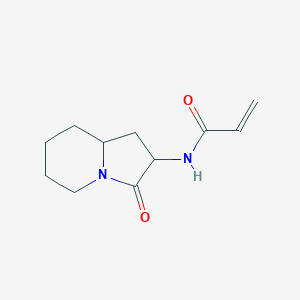

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)